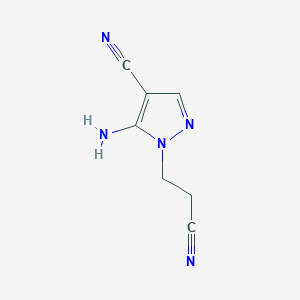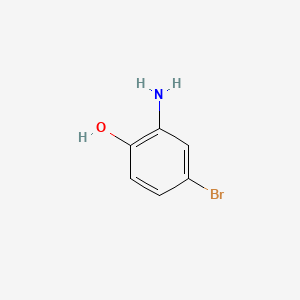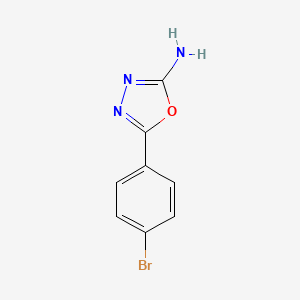
2-Amino-4-(4-bromophenyl)-5-methylthiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(4-bromophenyl)-5-methylthiazole (ABMT) is a heterocyclic compound that has been studied for its potential applications in various scientific fields. It is a derivative of thiazole and is composed of a nitrogen atom, a sulfur atom, four carbon atoms, and a bromine atom. ABMT has been investigated for its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Microwave Irradiation Synthesis
2-Amino-4-(4-bromophenyl)-5-methylthiazole derivatives exhibit a broad spectrum of biological activities, including antipyretic and antioxidative properties. A significant advancement in the synthesis of these derivatives has been achieved through microwave irradiation, enabling quicker reaction times compared to traditional methods (Khrustalev, 2009).
Antimicrobial and Antifungal Effects
Derivatives of this compound have shown a wide spectrum of biological activity, particularly in antimicrobial and antifungal applications. These properties make them candidates for medical and veterinary use, especially in treating fungal skin diseases in animals (Ohloblina et al., 2022).
Palladium-Catalyzed Arylation
In organic synthesis, the palladium-catalyzed direct arylation of this compound is highly efficient. This process allows for the easy conversion to phenanthrothiazoles and 1,2-di(heteroaryl)benzene derivatives, demonstrating the compound's versatility in chemical transformations (Shi et al., 2017).
One-Pot Synthesis Applications
A novel one-pot procedure for synthesizing 2-substitued-4-methylthiazole-5-carboxylates, which includes variants of this compound, has been developed. This method offers a more efficient approach compared to traditional two-step reactions, highlighting the compound's role in streamlined synthetic processes (Meng et al., 2014).
Biological Activities and Coordination Chemistry
This compound derivatives have been utilized to form complexes with cobalt and silver. These complexes have shown antimicrobial potency and potential as enzyme inhibitors, demonstrating the compound's importance in biological and pharmaceutical research (Khan et al., 2019).
Antitumor Properties
Some derivatives of this compound have displayed selective and potent antitumor properties in vitro and in vivo. Their biotransformation and metabolic activity make them suitable for therapeutic applications in cancer treatment (Bradshaw et al., 2002).
Mechanism of Action
Target of Action
2-Amino-4-(4-bromophenyl)-5-methylthiazole primarily targets microbial and cancer cells. It has shown significant antimicrobial activity against various pathogenic bacteria and fungi, as well as anticancer activity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7) .
Mode of Action
The compound interacts with its targets by binding to specific proteins and enzymes within the microbial and cancer cells. This binding disrupts essential cellular processes such as DNA replication, protein synthesis, and cell division. In cancer cells, it may also interfere with hormone receptors, inhibiting cell proliferation and inducing apoptosis .
Biochemical Pathways
This compound affects several biochemical pathways. In microbial cells, it disrupts the synthesis of nucleic acids and proteins, leading to cell death. In cancer cells, it interferes with signaling pathways that regulate cell growth and survival, such as the estrogen receptor pathway in breast cancer cells. This disruption leads to reduced cell proliferation and increased apoptosis .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed and distributed throughout the body, reaching effective concentrations at the target sites. It undergoes metabolic transformation in the liver, and its metabolites are excreted primarily through the kidneys. These properties contribute to its bioavailability and therapeutic efficacy .
Result of Action
At the molecular level, the action of this compound results in the inhibition of essential cellular processes in microbial and cancer cells. This leads to cell death and a reduction in the proliferation of cancer cells. At the cellular level, the compound induces apoptosis in cancer cells and disrupts the integrity of microbial cell membranes, leading to their destruction .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. For instance, the compound may be more stable and effective in slightly acidic environments, which are common in infected or cancerous tissues. Additionally, the presence of certain enzymes or metabolic products can enhance or inhibit its activity .
This comprehensive overview highlights the multifaceted mechanism of action of this compound, emphasizing its potential as a therapeutic agent against microbial infections and cancer.
Properties
IUPAC Name |
4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2S/c1-6-9(13-10(12)14-6)7-2-4-8(11)5-3-7/h2-5H,1H3,(H2,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSZADQFOHESKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352039 |
Source


|
| Record name | 4-(4-Bromophenyl)-5-methyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65705-44-4 |
Source


|
| Record name | 4-(4-Bromophenyl)-5-methyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-4-(4-bromophenyl)-5-methylthiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[4,5,6-Triacetyloxy-2-(bromomethyl)oxan-3-yl] acetate](/img/structure/B1269488.png)



![ethyl (2Z)-3-[(4-chlorophenyl)amino]-2-cyanoacrylate](/img/structure/B1269493.png)

![4H-Pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1269502.png)



